

2-Indanone Oxime: A Technical Guide to Commercial Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Indanone oxime**

Cat. No.: **B1205014**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Indanone oxime**, a key intermediate in various chemical syntheses. The document details commercially available sources and their specified purities, outlines a representative synthesis protocol, and describes methods for its purification and analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as other scientific endeavors requiring high-purity **2-Indanone oxime**.

Commercial Availability and Purity

2-Indanone oxime is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to 99%. Below is a summary of representative commercial sources and their stated purities. It is important to note that purity specifications can vary by supplier and batch, and it is always recommended to consult the supplier's certificate of analysis for specific lot information.

Supplier	Stated Purity
Sigma-Aldrich	96%
Amerigo Scientific	96%
CymitQuimica	95%
Shaanxi Dideu Medichem Co. Ltd.	99%
Career Henan Chemical Co.	98%

Synthesis and Purification of 2-Indanone Oxime

The synthesis of **2-Indanone oxime** is typically achieved through the reaction of 2-indanone with hydroxylamine. The following protocol is a representative method adapted from established procedures for oxime formation.

Experimental Protocol: Synthesis of 2-Indanone Oxime

Materials:

- 2-Indanone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Pyridine or Sodium Carbonate (Na_2CO_3)
- Ethanol
- Water
- Hydrochloric acid (HCl), 1M solution (for workup with pyridine)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-indanone (1 equivalent) in ethanol.
- **Addition of Reagents:** To the stirred solution, add hydroxylamine hydrochloride (1.05-1.2 equivalents). If using a base, add pyridine (in slight excess) or anhydrous sodium carbonate (1.5 equivalents).
- **Reaction:** Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup (Pyridine method):** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate and 1M aqueous HCl to neutralize the pyridine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- **Workup (Sodium Carbonate method):** After the reaction is complete, cool the mixture and add water. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude **2-Indanone oxime**.

Purification Protocol: Recrystallization

The crude **2-Indanone oxime** can be purified by recrystallization to obtain a product of higher purity.

Procedure:

- **Solvent Selection:** Choose a suitable solvent or solvent system in which **2-Indanone oxime** is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.
- **Dissolution:** Dissolve the crude product in a minimal amount of the hot solvent.

- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization for Purity Determination

The purity of **2-Indanone oxime** can be assessed using a variety of analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of **2-Indanone oxime**. Spectral data for **2-Indanone oxime** is publicly available and can be used as a reference.

High-Performance Liquid Chromatography (HPLC)

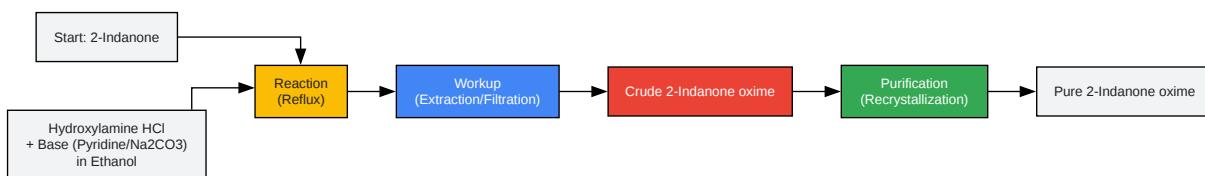
HPLC is a widely used technique for determining the purity of non-volatile and thermally labile compounds like oximes. A reverse-phase HPLC method with UV detection is suitable for the analysis of **2-Indanone oxime**.

Representative HPLC Method:

- Column: C18 (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A mixture of acetonitrile and water, which can be run in isocratic or gradient mode.
- Flow Rate: 1.0 mL/min

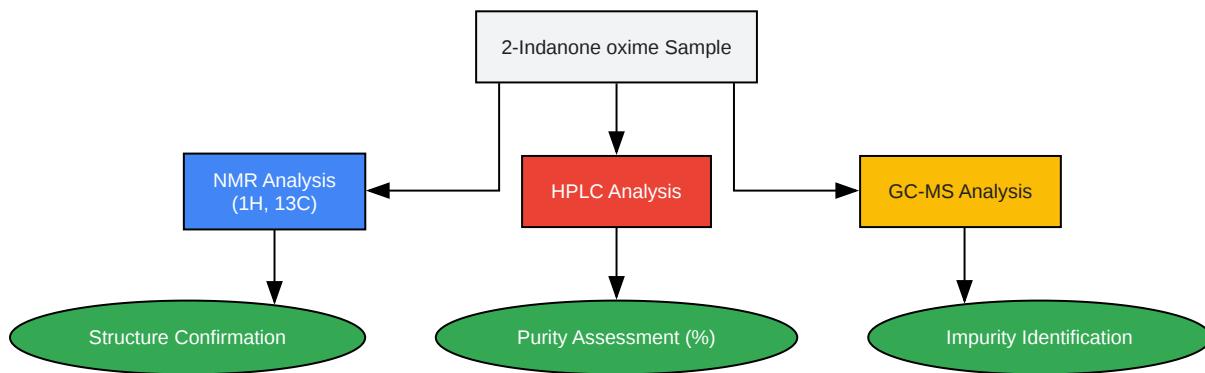
- Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm)
- Injection Volume: 10 μ L
- Sample Preparation: A dilute solution of **2-Indanone oxime** in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS can be used for the analysis of volatile and thermally stable compounds. While oximes can sometimes be thermally labile, GC-MS can provide valuable information on purity and the identity of any volatile impurities.[1]

Representative GC-MS Method:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C.
- Detector: Mass Spectrometer.


Visualized Workflows

To further clarify the processes described, the following diagrams illustrate the synthesis and analytical workflows for **2-Indanone oxime**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Indanone oxime**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **2-Indanone oxime**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Indanone oxime | C9H9NO | CID 76875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Indanone Oxime: A Technical Guide to Commercial Sources, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205014#commercial-sources-and-purity-of-2-indanone-oxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com